Disulfuro de dialilo

Descripción general

Descripción

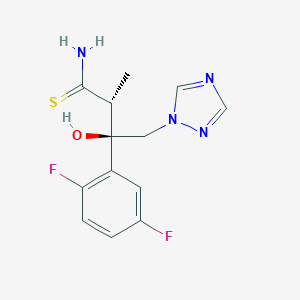

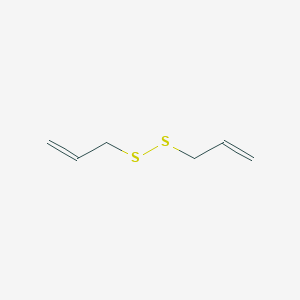

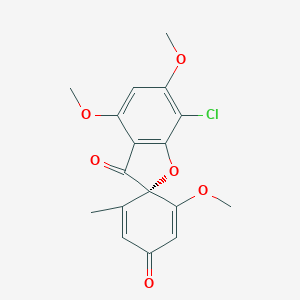

El disulfuro de dialilo es un compuesto organosulfurado derivado del ajo y otras plantas del género Allium. Es un líquido amarillento con un fuerte olor a ajo y es uno de los principales componentes del aceite de ajo. Este compuesto se produce durante la descomposición de la alicina, que se libera cuando se machaca el ajo . El this compound tiene varios beneficios para la salud y se utiliza como agente aromatizante en los alimentos .

Aplicaciones Científicas De Investigación

El disulfuro de dialilo tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Utilizado como precursor para la síntesis de polisulfuros de dialilo superiores.

Biología: Estudiado por sus propiedades antimicrobianas y antifúngicas.

Medicina: Investigado por sus posibles efectos anticancerígenos, antiinflamatorios y antioxidantes.

Industria: Utilizado como nematicida ambientalmente benigno en la agricultura.

Mecanismo De Acción

El disulfuro de dialilo ejerce sus efectos a través de varios objetivos moleculares y vías. Se ha demostrado que inhibe la vía de señalización NF-κB, que juega un papel crucial en la inflamación y el cáncer . Además, puede inducir la apoptosis en las células cancerosas al modular la expresión de proteínas proapoptóticas y antiapoptóticas . El compuesto también exhibe propiedades antioxidantes al eliminar los radicales libres y mejorar la actividad de las enzimas antioxidantes .

Análisis Bioquímico

Biochemical Properties

Diallyl disulfide has shown to be a selective inhibitor of cytochrome P450 2E1 (CYP2E1), a known enzyme for xenobiotic metabolism of a large number of compounds . It modulates cell signaling pathways related to the pathogenesis of several chronic diseases .

Cellular Effects

Diallyl disulfide has been reported to retard the onset, multiplicity, and growth in cancer cell lines, and chemically induced carcinogenic models . It has also shown to have effects on various chronic diseases, including cancer, neuronal, cardiovascular, liver, and numerous other diseases .

Molecular Mechanism

The molecular mechanism of Diallyl disulfide involves its interaction with various biomolecules. It has been found to exhibit anti-tumor activity against many types of tumor cells, including gynecological cancers (cervical cancer, ovarian cancer), hematological cancers (leukemia, lymphoma), lung cancer, neural cancer, skin cancer, prostate cancer, gastrointestinal tract and associated cancers (esophageal cancer, gastric cancer, colorectal cancer), hepatocellular cancer cell line, etc .

Temporal Effects in Laboratory Settings

It has been synthesized by phase transfer catalyst (PTC) during microwave irradiation .

Transport and Distribution

It is known that Diallyl disulfide is a lipophilic compound, suggesting that it may interact with lipid bilayers and other hydrophobic structures within cells .

Subcellular Localization

Given its lipophilic nature, it may localize to lipid-rich areas of the cell, such as the plasma membrane or endoplasmic reticulum .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El disulfuro de dialilo se puede sintetizar a través de varios métodos. Un método común implica la reacción de disulfuro de sodio con cloruro de alilo o bromuro de alilo en condiciones de gas inerte a temperaturas entre 40-60 °C. Esta reacción exotérmica produce this compound con un rendimiento teórico del 88% . Otro método implica la oxidación de mercaptano de alilo con yodo en presencia de etanol y piridina .

Métodos de producción industrial: La producción industrial de this compound generalmente implica la destilación al vapor de bulbos de ajo, que contienen alrededor del 2% de aceite rico en this compound. Este método produce la mayor cantidad de this compound . También es posible la extracción de las hojas de ajo, pero el rendimiento es significativamente menor .

Análisis De Reacciones Químicas

Tipos de reacciones: El disulfuro de dialilo experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución.

Oxidación: El this compound se puede oxidar a alicina utilizando peróxido de hidrógeno o ácido peracético.

Reducción: Se puede reducir de nuevo a mercaptano de alilo en ciertas condiciones.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, ácido peracético.

Agentes reductores: Se pueden utilizar varios agentes reductores dependiendo del producto deseado.

Catalizadores: Cloruro de hierro, cloruro de cobre.

Principales productos:

Alicina: Formada a través de la oxidación.

Polisulfuros de dialilo superiores: Formados a través de reacciones de sustitución con azufre.

Comparación Con Compuestos Similares

El disulfuro de dialilo es único entre los compuestos organosulfurados debido a su estructura y propiedades específicas. Los compuestos similares incluyen:

Trisulfuro de dialilo: Otro componente principal del aceite de ajo con actividades biológicas similares.

Sulfuro de dialilo: Un compuesto relacionado con menos átomos de azufre y propiedades ligeramente diferentes.

Disulfuro de dipropilo: Se encuentra en las cebollas y tiene propiedades antimicrobianas similares.

El this compound destaca por su mayor potencia en ciertas actividades biológicas, como los efectos anticancerígenos y antiinflamatorios .

Propiedades

IUPAC Name |

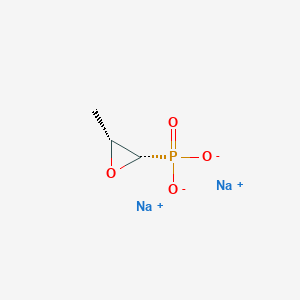

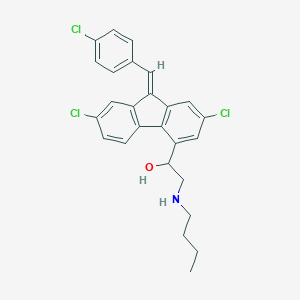

3-(prop-2-enyldisulfanyl)prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10S2/c1-3-5-7-8-6-4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRGXCVKLLPLIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSSCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9035206 | |

| Record name | Diallyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9035206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a garlic odor; [HSDB] Colorless liquid with a garlic-like stench; [Alfa Aesar MSDS], pale yellow liquid with odour of garlic; lacrymator, Garlic odor. | |

| Record name | Diallyl disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4713 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Allyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/145/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | DIALLYL DISULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/312 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

79 °C @ 16 MM HG, 138.00 to 139.00 °C. @ 760.00 mm Hg, 174.2 °F at 16 mmHg | |

| Record name | DIALLYL DISULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Di-2-propenyl disulfide, 9CI | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033966 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIALLYL DISULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/312 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

INSOL IN WATER; SOL IN MOST COMMON ORG SOLVENTS, insoluble in water; soluble in common organic solvents | |

| Record name | DIALLYL DISULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/145/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.010 @ 15 °C, 0.998-1.015 | |

| Record name | DIALLYL DISULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/145/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

1.010@59 °F | |

| Record name | DIALLYL DISULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/312 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1.0 [mmHg] | |

| Record name | Diallyl disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4713 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

LIQUID | |

CAS No. |

2179-57-9 | |

| Record name | Diallyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2179-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disulfide, di-2-propen-1-yl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diallyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9035206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HI47O6OA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIALLYL DISULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Di-2-propenyl disulfide, 9CI | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033966 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIALLYL DISULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/312 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does diallyl disulfide exert its anticancer effects?

A1: Diallyl disulfide has been shown to exhibit anticancer activity through multiple mechanisms. In vitro studies using human colon cancer cell line (Caco-2) revealed that DADS can induce apoptosis, a form of programmed cell death, through both intrinsic and extrinsic pathways. [] This compound achieves this by upregulating the expression of the FAS receptor on the cell membrane, making the cancer cells more susceptible to TNF-alpha-mediated apoptosis. [] DADS also increases the levels of Bax, a pro-apoptotic protein, and decreases the levels of Bcl-2, an anti-apoptotic protein, further promoting apoptosis. [] Additionally, DADS has been shown to arrest the cell cycle at the G0/G1 phase in human nasopharyngeal carcinoma (CNE2) cells, inhibiting their proliferation. [] This cell cycle arrest is associated with DADS's ability to increase the expression of p21WAF1, a protein that regulates cell cycle progression. [] Furthermore, DADS has demonstrated efficacy in mitigating the epithelial-mesenchymal transition (EMT) in gastric cancer cells by downregulating DJ-1, a protein involved in promoting cancer cell proliferation and drug resistance. []

Q2: How does diallyl disulfide contribute to reducing oxidative stress?

A2: Diallyl disulfide exhibits antioxidant activity by modulating various enzymatic and non-enzymatic pathways. Studies on trichloromethane-induced renal toxicity in rats showed that DADS significantly reduced oxidative stress markers like hydrogen peroxide and nitric oxide. [] This protective effect is linked to DADS's ability to enhance the activities of antioxidant enzymes such as catalase and glutathione peroxidase, which neutralize harmful reactive oxygen species. [] Moreover, DADS upregulates the expression of Nrf2, a master regulator of antioxidant defense mechanisms. [] This upregulation, in turn, boosts the cellular antioxidant capacity and protects against oxidative damage.

Q3: What is the molecular formula and weight of diallyl disulfide?

A3: Diallyl disulfide has a molecular formula of C6H10S2 and a molecular weight of 146.28 g/mol.

Q4: How does the stability of diallyl disulfide vary with different frying temperatures?

A4: Research on the impact of frying processes on garlic oil, a rich source of diallyl disulfide, showed significant changes in the compound's concentration at different temperatures. [] The levels of diallyl disulfide, along with dimethyl trisulfide, tended to decrease irregularly as the frying temperature increased. [] This suggests potential degradation or volatilization of the compound at higher temperatures. Therefore, controlling the frying temperature is crucial to retain desired levels of diallyl disulfide in food products.

Q5: Are there any catalytic applications of diallyl disulfide in polymer chemistry?

A5: While diallyl disulfide is not typically employed as a catalyst, research has explored its use as a comonomer in the synthesis of degradable polyolefins via metathesis copolymerization. [] By incorporating diallyl disulfide into the polyolefin backbone, the resulting polymers exhibit cleavable disulfide linkages. [] These linkages can be broken down upon treatment with specific chemicals, such as tri-n-butylphosphine, resulting in controlled degradation of the polymer. [] This property makes these modified polyolefins potentially suitable for applications requiring controlled degradation, such as in biomedical devices or environmentally friendly plastics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol](/img/structure/B194214.png)